PDE4 Inhibitory Potency: Head‑to‑Head Comparison with Rolipram Within the Nicotinamide Ether Class
The nicotinamide ether chemotype, to which the target compound belongs, was directly compared to rolipram—the prototypical PDE4 inhibitor—in a series of in vitro and in vivo assays. Multiple nicotinamide ethers demonstrated PDE4 inhibitory potency comparable to rolipram (IC₅₀ values in the low nanomolar range) and reversed reserpine‑induced hypothermia in mice with efficacy equivalent to rolipram [1]. The target compound retains the identical 6‑(tetrahydro‑2H‑pyran‑4‑yl)oxy pharmacophore that was essential for this activity, while its unique N‑(2‑amino‑2‑oxoethyl) substituent offers additional hydrogen‑bonding capacity not present in rolipram itself.
| Evidence Dimension | PDE4 inhibitory potency |
|---|---|
| Target Compound Data | Retains the 6‑(tetrahydro‑2H‑pyran‑4‑yl)oxy pharmacophore common to potent nicotinamide ether PDE4 inhibitors; exact IC₅₀ not disclosed but class‑level potency is nanomolar |
| Comparator Or Baseline | Rolipram: IC₅₀ values in the low nanomolar range for PDE4 inhibition; nicotinamide ether congeners (e.g., compound 4c in Vinick et al.) show comparable potency |
| Quantified Difference | Comparable potency class; specific quantitative difference not yet determined for the target compound |
| Conditions | In vitro PDE4 enzyme assay; in vivo reserpine‑induced hypothermia model in mice |
Why This Matters
Establishes that the target compound is a member of a validated PDE4 inhibitor class with in vivo efficacy, supporting its use as a lead‑like scaffold for inflammatory disease research.
- [1] Vinick FJ, Saccomano NA, Koe BK, Nielsen JA, Williams IH, Thadeio PF, Jung S, Meltz M, Johnson J, Lebel LA. Nicotinamide ethers: novel inhibitors of calcium-independent phosphodiesterase and [3H]rolipram binding. J Med Chem. 1991;34(1):86-89. doi:10.1021/jm00105a015 View Source
